4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)butanamide
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Description
4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)butanamide is a useful research compound. Its molecular formula is C22H22F3N3O2S2 and its molecular weight is 481.55. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
This compound is central to the development of novel heterocyclic compounds, demonstrating the utility of specific scaffolds in organic synthesis. For instance, researchers have developed methods for synthesizing thienopyridines and other fused derivatives using related acetoacetanilides as key intermediates. These synthetic approaches explore the reactivity of pyrimidinyl thio compounds with various reagents, leading to a diverse array of heterocyclic structures with potential pharmaceutical applications (Harb, Hussein, & Mousa, 2006).
Antimicrobial and Herbicidal Activity
Compounds derived from this chemical framework have been assessed for antimicrobial and herbicidal activities. Synthesis efforts have produced derivatives incorporating pyrimidine rings, which have been evaluated for their effects against various microbial strains, showing moderate activity in some cases (Farag, Kheder, & Mabkhot, 2009). Furthermore, novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides have been synthesized, with some displaying selective herbicidal activity against certain plant species (Liu & Shi, 2014).
Advanced Material Synthesis
The compound's framework is also used in the synthesis of advanced materials, such as reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols. These probes are significant in chemical, biological, and environmental sciences for detecting toxic substances and biologically active compounds with high sensitivity and selectivity (Wang et al., 2012).
Properties
IUPAC Name |
4-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O2S2/c1-4-11-28-20(30)18-13(2)14(3)32-19(18)27-21(28)31-12-7-10-17(29)26-16-9-6-5-8-15(16)22(23,24)25/h4-6,8-9H,1,7,10-12H2,2-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQFJQDYLXQEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCCCC(=O)NC3=CC=CC=C3C(F)(F)F)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.